molecular formula C17H24N2O4 B15334269 Tert-butyl 4-oxo-9-oxa-3,13-diazatricyclo[9.4.0.02,7]pentadeca-2(7),5-diene-13-carboxylate

Tert-butyl 4-oxo-9-oxa-3,13-diazatricyclo[9.4.0.02,7]pentadeca-2(7),5-diene-13-carboxylate

Cat. No.: B15334269
M. Wt: 320.4 g/mol
InChI Key: OZYFGEGKQHSHAM-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxo-9-oxa-3,13-diazatricyclo[9.4.0.02,7]pentadeca-2(7),5-diene-13-carboxylate is a bicyclic compound featuring a tricyclic framework with oxygen (oxa) and nitrogen (diaza) heteroatoms. Its structure includes a tert-butyl carboxylate ester group, which enhances solubility and stability, making it valuable in pharmaceutical and materials science research.

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl 4-oxo-9-oxa-3,13-diazatricyclo[9.4.0.02,7]pentadeca-2(7),5-diene-13-carboxylate

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-7-6-13-12(8-19)10-22-9-11-4-5-14(20)18-15(11)13/h4-5,12-13H,6-10H2,1-3H3,(H,18,20)

InChI Key

OZYFGEGKQHSHAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)COCC3=C2NC(=O)C=C3

Origin of Product

United States

Preparation Methods

The synthesis of Tert-butyl 4-oxo-9-oxa-3,13-diazatricyclo[94002,7]pentadeca-2(7),5-diene-13-carboxylate typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-oxo-9-oxa-3,13-diazatricyclo[9.4.0.02,7]pentadeca-2(7),5-diene-13-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The oxo and diazatricyclo groups play a crucial role in its reactivity and binding properties. The pathways involved may include enzyme inhibition or activation, depending on the specific application and target molecule .

Comparison with Similar Compounds

Key Observations :

  • The target compound lacks sulfur atoms, unlike the dithia-aza tetracyclic system in , which may reduce metabolic stability but improve synthetic accessibility .
  • The tert-butyl carboxylate group is a common feature in and the target compound, suggesting shared applications in prodrug design or crystallographic studies .

Computational and Proteomic Comparisons

  • Graph Theory : Structural similarity can be quantified using graph-based methods, which compare molecular connectivity (e.g., tricyclic frameworks) more accurately than SMILES strings or bit-vector fingerprints .
  • CANDO Platform: Unlike traditional SAR, CANDO evaluates proteomic interaction signatures rather than structural similarity. For example, compounds with divergent structures but overlapping proteomic profiles (e.g., tricyclics vs.

Hydrogen Bonding and Crystallography

  • The target compound’s oxa and diaza groups likely participate in directional hydrogen bonds, akin to patterns observed in Etter’s graph-set analysis .
  • In contrast, sulfur-containing analogs () may exhibit weaker hydrogen bonds due to thioether groups, impacting crystal packing and solubility .

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